molecular formula C8H11N3O B7767343 2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one

2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one

Cat. No.: B7767343
M. Wt: 165.19 g/mol
InChI Key: GHNPMIYKCHMCDS-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory. These methods typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The industrial production methods often include advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used to study cellular processes and signal transduction pathways. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms are studied using advanced techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound may exhibit distinct reactivity or biological activity. Some of the similar compounds include those with related chemical structures or similar applications in research and industry.

Properties

IUPAC Name

2-amino-6-methyl-5-prop-2-enyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h3H,1,4H2,2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNPMIYKCHMCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.